

Pharmacological Profile of Chelidonine Hydrochloride: A Technical Guide

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Compound of Interest					
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Abstract

Chelidonine is a benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus). As a hydrochloride salt, its increased solubility makes it amenable to pharmacological study. This document provides a comprehensive overview of the pharmacological profile of **chelidonine hydrochloride**, detailing its mechanism of action, pharmacodynamic and toxicological properties, and key experimental methodologies. The primary antineoplastic activities of chelidonine are attributed to its ability to induce apoptosis and inhibit microtubule polymerization, leading to cell cycle arrest.

Mechanism of Action

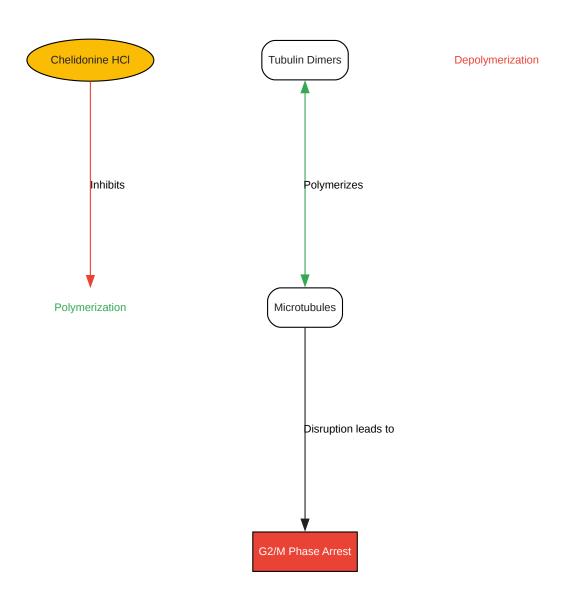
Chelidonine hydrochloride exerts its pharmacological effects through a multi-faceted mechanism, primarily targeting key cellular processes involved in cell division and survival. Its principal mechanisms include the induction of apoptosis through various signaling pathways and the disruption of microtubule dynamics.

Inhibition of Tubulin Polymerization

Chelidonine acts as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a mitotic arrest in the G2/M phase of the cell cycle.[1][2] The inhibition of tubulin polymerization has been quantified with an



IC50 value of 24 μ M.[2] This interference with the mitotic spindle apparatus is a key contributor to its cytotoxic effects against proliferating cancer cells.



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Figure 1: Chelidonine's Inhibition of Tubulin Polymerization.

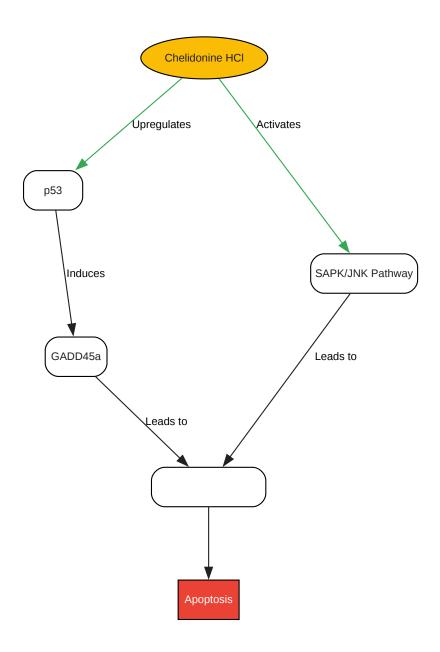


Induction of Apoptosis

Chelidonine is a potent inducer of apoptosis in a variety of cancer cell lines. This programmed cell death is initiated through multiple signaling cascades, including both p53-dependent and - independent pathways.

- p53-GADD45a Pathway: In human pancreatic cancer cells, chelidonine has been shown to upregulate the expression of p53 and GADD45a (Growth Arrest and DNA Damage-inducible alpha). This leads to cell cycle arrest and the activation of downstream effector caspases, such as caspase-3, culminating in apoptosis.
- SAPK/JNK Pathway: Exposure to chelidonine activates the Stress-Activated Protein Kinase/Jun Kinase (SAPK/JNK) signaling pathway.[2] This pathway is a critical component of the cellular response to stress and can lead to the induction of apoptosis.
- Caspase Activation: A hallmark of chelidonine-induced apoptosis is the activation of the
 caspase cascade. Specifically, it has been shown to induce the cleavage and activation of
 executioner caspases like caspase-3 and the subsequent cleavage of downstream targets
 such as Poly (ADP-ribose) polymerase (PARP).





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Figure 2: Key Apoptotic Signaling Pathways Activated by Chelidonine.

Pharmacodynamics



The pharmacodynamic effects of **chelidonine hydrochloride** are most prominently characterized by its cytotoxicity against various cancer cell lines and its inhibitory effects on certain enzymes.

Cytotoxicity

Chelidonine exhibits a broad range of cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Cell Line	Cancer Type	IC50 / EC50 (μM)	Reference
FaDu	Head and Neck Squamous Cell Carcinoma	1.0	[1][3]
HLaC78	Head and Neck Squamous Cell Carcinoma	1.6	[1][3]
B16-F10	Melanoma	175-318 (μg/mL)	[4]
HepG2	Hepatocellular Carcinoma	226-449 (μg/mL)	[4]
CaCo-2	Colorectal Adenocarcinoma	291-406 (μg/mL)	[4]
A375	Melanoma	12.65 (μg/mL for root extract)	[5]
SK-MEL-3	Melanoma	1.93 (μg/mL for root extract)	[5]

Enzyme Inhibition

Beyond its effects on cellular proliferation, chelidonine also demonstrates inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes critical for the breakdown of the neurotransmitter acetylcholine.



Pharmacokinetics

Detailed in vivo pharmacokinetic data for **chelidonine hydrochloride**, including parameters such as Cmax, Tmax, and absolute bioavailability, are not extensively available in publicly accessible literature. However, metabolic studies have provided some insights into its biotransformation.

Metabolism: In vitro and in vivo studies in rats have shown that chelidonine undergoes metabolic activation. This process involves cytochrome P450 enzymes, with CYPs 3A4, 1A2, 2C19, and 2D6 being primarily implicated. The metabolism leads to the formation of orthoquinone derivatives and subsequent glutathione (GSH) conjugates, which have been detected in the bile of rats treated with chelidonine.

Toxicology

The toxicological profile of chelidonine has been primarily evaluated in rodent models.

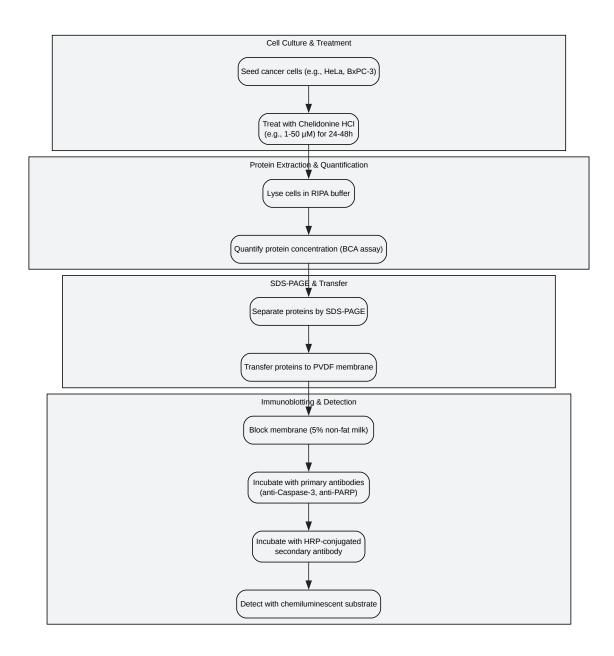
Parameter	Species	Route of Administration	Value	Reference
LD50	Mouse	Intraperitoneal	1.3 g/kg	
LD50	Rat	Intraperitoneal	2 g/kg	

Sub-lethal doses in rodents have been observed to cause ptosis, tremor, sedation, and a decrease in body temperature.

Experimental Protocols Western Blot for Caspase-3 and PARP Cleavage

This protocol outlines a general procedure for detecting the activation of apoptosis in cancer cells treated with **chelidonine hydrochloride** by observing the cleavage of caspase-3 and PARP.





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Figure 3: Western Blot Experimental Workflow.

Methodology:



- Cell Culture and Treatment: Seed appropriate cancer cells (e.g., HeLa, BxPC-3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of chelidonine hydrochloride (e.g., 1 μM, 5 μM, 10 μM, 50 μM) and a vehicle control (e.g., DMSO) for 24 to 48 hours.
- Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE: Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- · Immunoblotting:
 - Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST)
 for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP, as well as total caspase-3 and total PARP, and a loading control (e.g., βactin or GAPDH) overnight at 4°C.
 - Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 and PARP relative to the total protein and loading control indicates apoptosis induction.[6][7][8][9]

In Vitro Tubulin Polymerization Assay



This assay measures the ability of **chelidonine hydrochloride** to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

Reagent Preparation:

- Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
- Prepare a GTP stock solution (e.g., 10 mM).
- Prepare various concentrations of chelidonine hydrochloride and a vehicle control. A
 positive control for inhibition (e.g., nocodazole) and a positive control for polymerization
 enhancement (e.g., paclitaxel) should also be prepared.

Assay Setup:

- In a pre-warmed 96-well plate, add the tubulin polymerization buffer.
- Add the test compounds (chelidonine at various concentrations), vehicle control, and positive/negative controls to the appropriate wells.
- Initiate the polymerization reaction by adding the tubulin protein and GTP to each well.

Data Acquisition:

- Immediately place the plate in a microplate reader pre-heated to 37°C.
- Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.

Data Analysis:

- Plot the absorbance (OD340) versus time for each concentration of chelidonine and the controls.
- Determine the rate of polymerization and the maximum polymer mass for each condition.



Calculate the IC50 value for the inhibition of tubulin polymerization by chelidonine.[10][11]
 [12]

Conclusion

Chelidonine hydrochloride is a promising phytochemical with significant antineoplastic properties. Its mechanisms of action, centered on the disruption of microtubule function and the induction of apoptosis, provide a strong rationale for its further investigation in cancer drug development. While its in vitro activity is well-documented, a more thorough understanding of its in vivo pharmacokinetics is necessary to fully assess its therapeutic potential. The experimental protocols provided herein offer a framework for the continued evaluation of chelidonine and its analogues in a research setting.

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